molecular formula C12H16ClNO B12868245 4-Chloro-2-methyl-6-(4-methylpyrrolidin-2-yl)phenol

4-Chloro-2-methyl-6-(4-methylpyrrolidin-2-yl)phenol

Cat. No.: B12868245
M. Wt: 225.71 g/mol
InChI Key: WEVQTTOBNWSSCW-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(4-methylpyrrolidin-2-yl)phenol is an organic compound that features a phenol group substituted with a chlorine atom, a methyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-(4-methylpyrrolidin-2-yl)phenol can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic conditions.

    Substitution Reactions: The phenol group is introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Steps: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-(4-methylpyrrolidin-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols and other reduced derivatives.

    Substitution Products: Compounds with different substituents replacing the chlorine atom.

Scientific Research Applications

4-Chloro-2-methyl-6-(4-methylpyrrolidin-2-yl)phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-(4-methylpyrrolidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with various receptors and enzymes. These interactions can lead to changes in cellular processes and biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: Lacks the pyrrolidine ring, making it less complex.

    2-Methyl-6-(4-methylpyrrolidin-2-yl)phenol: Lacks the chlorine atom, affecting its reactivity.

    4-Chloro-2-methyl-6-(pyrrolidin-2-yl)phenol: Similar structure but without the methyl group on the pyrrolidine ring.

Uniqueness

4-Chloro-2-methyl-6-(4-methylpyrrolidin-2-yl)phenol is unique due to the combination of its phenol group, chlorine atom, and pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-chloro-2-methyl-6-(4-methylpyrrolidin-2-yl)phenol

InChI

InChI=1S/C12H16ClNO/c1-7-3-11(14-6-7)10-5-9(13)4-8(2)12(10)15/h4-5,7,11,14-15H,3,6H2,1-2H3

InChI Key

WEVQTTOBNWSSCW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=C(C(=CC(=C2)Cl)C)O

Origin of Product

United States

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